molecular formula C13H16N2O3S B14689445 2-Amino-1-methylpyridinium p-toluenesulfonate CAS No. 32479-72-4

2-Amino-1-methylpyridinium p-toluenesulfonate

Cat. No.: B14689445
CAS No.: 32479-72-4
M. Wt: 280.34 g/mol
InChI Key: GAZDPFZZKIQQOU-UHFFFAOYSA-N
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Description

2-Amino-1-methylpyridinium p-toluenesulfonate is a chemical compound that belongs to the class of pyridinium salts. It is formed by the reaction of 2-amino-1-methylpyridine with p-toluenesulfonic acid. This compound is known for its utility in various chemical reactions and its role as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methylpyridinium p-toluenesulfonate typically involves the reaction of 2-amino-1-methylpyridine with p-toluenesulfonic acid. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by crystallization or precipitation.

Industrial Production Methods

In industrial settings, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methylpyridinium p-toluenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridinium salts.

Scientific Research Applications

2-Amino-1-methylpyridinium p-toluenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.

    Biology: The compound can be used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-Amino-1-methylpyridinium p-toluenesulfonate exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The amino group can participate in nucleophilic substitution reactions, while the pyridinium ring can stabilize positive charges, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-methylpyridinium p-toluenesulfonate
  • 2-Hydroxy-1-methylpyridinium p-toluenesulfonate
  • 2-Chloro-1-methylpyridinium p-toluenesulfonate

Uniqueness

2-Amino-1-methylpyridinium p-toluenesulfonate is unique due to its amino group, which imparts distinct reactivity and allows for a wide range of chemical transformations. Compared to its analogs, such as 2-fluoro-1-methylpyridinium p-toluenesulfonate, the presence of the amino group enables different reaction pathways and applications, particularly in the synthesis of nitrogen-containing compounds.

Properties

CAS No.

32479-72-4

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;1-methylpyridin-2-imine

InChI

InChI=1S/C7H8O3S.C6H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5,7H,1H3

InChI Key

GAZDPFZZKIQQOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=CC=CC1=N

Origin of Product

United States

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